

Application Notes and Protocols for Kinetic Studies of 4-Nitrophenethyl Bromide

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Compound of Interest

Compound Name: 4-Nitrophenethyl bromide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetic studies involving **4-Nitrophenethyl bromide**, a versatile substrate and reagent in biochemical and organic reactions. This document details its application in enzyme kinetics, particularly with Glutathione S-transferases, and in non-enzymatic nucleophilic substitution and solvolysis reactions. Detailed experimental protocols and tabulated kinetic data are provided to facilitate the design and execution of related studies.

Enzymatic Reactions: Glutathione S-transferase (GST) Catalysis

4-Nitrophenethyl bromide is a well-established substrate for the Theta-class Glutathione S-transferase T1-1 (GST T1-1), an enzyme involved in detoxification pathways. Kinetic analysis of this reaction is crucial for understanding enzyme mechanism, efficiency, and the effects of mutations.

Kinetic Parameters of Human GST T1-1

The reaction of **4-Nitrophenethyl bromide** with glutathione (GSH), catalyzed by recombinant human GST T1-1, has been characterized to determine key kinetic parameters. These parameters are essential for comparing enzyme variants and for screening potential inhibitors or activators. The enzyme is active with **4-nitrophenethyl bromide**, and the Michaelis constant for glutathione (K_{mGSH}) has been determined to be 0.72 mM at pH 7.5.^[1]

A critical amino acid residue, Trp234, in human GST T1-1 has been shown to play a pivotal role in its catalytic activity. Mutation of this residue to arginine (W234R), which is naturally present in the more active rodent enzyme, leads to a significant enhancement in alkyltransferase activity. [2][3] This highlights the utility of **4-Nitrophenethyl bromide** as a probe for structure-function relationship studies in GSTs.

Enzyme Variant	Substrate	KmGSH (mM)	kcat (s-1)	kcat/KmGSH (M-1s-1)	Specific Activity (μmol·min-1·mg-1)	Reference
Human GST T1-1 (Wild-type)	4-Nitrophenethyl bromide	0.72 (at pH 7.5)	-	-	-	[1]
Human GST T1-1 (W234R mutant)	4-Nitrophenethyl bromide	-	-	-	Enhanced	[2][3]
Human GST T1-1 (W234K mutant)	4-Nitrophenethyl bromide	-	-	-	Lower than wild-type	[2]

Note: Detailed kcat and specific activity values for the wild-type and mutant enzymes with **4-Nitrophenethyl bromide** require access to the full text of the cited literature.

Experimental Protocol: Kinetic Assay of GST T1-1 with 4-Nitrophenethyl Bromide

This protocol outlines a general procedure for determining the kinetic parameters of GST T1-1 with **4-Nitrophenethyl bromide**.

Materials:

- Recombinant human GST T1-1 (wild-type or mutant)

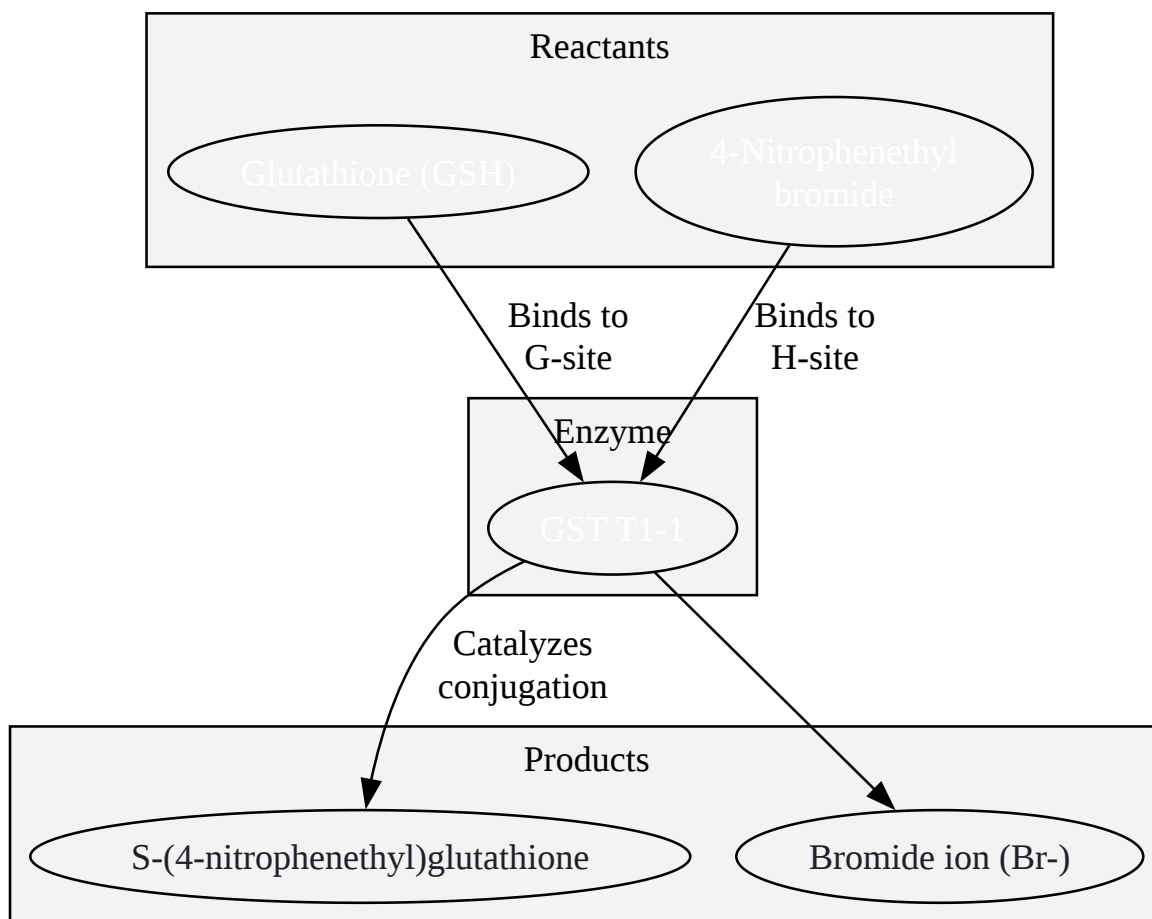
- Glutathione (GSH)
- **4-Nitrophenethyl bromide**
- Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
- Spectrophotometer capable of measuring absorbance at 310 nm
- Cuvettes

Procedure:

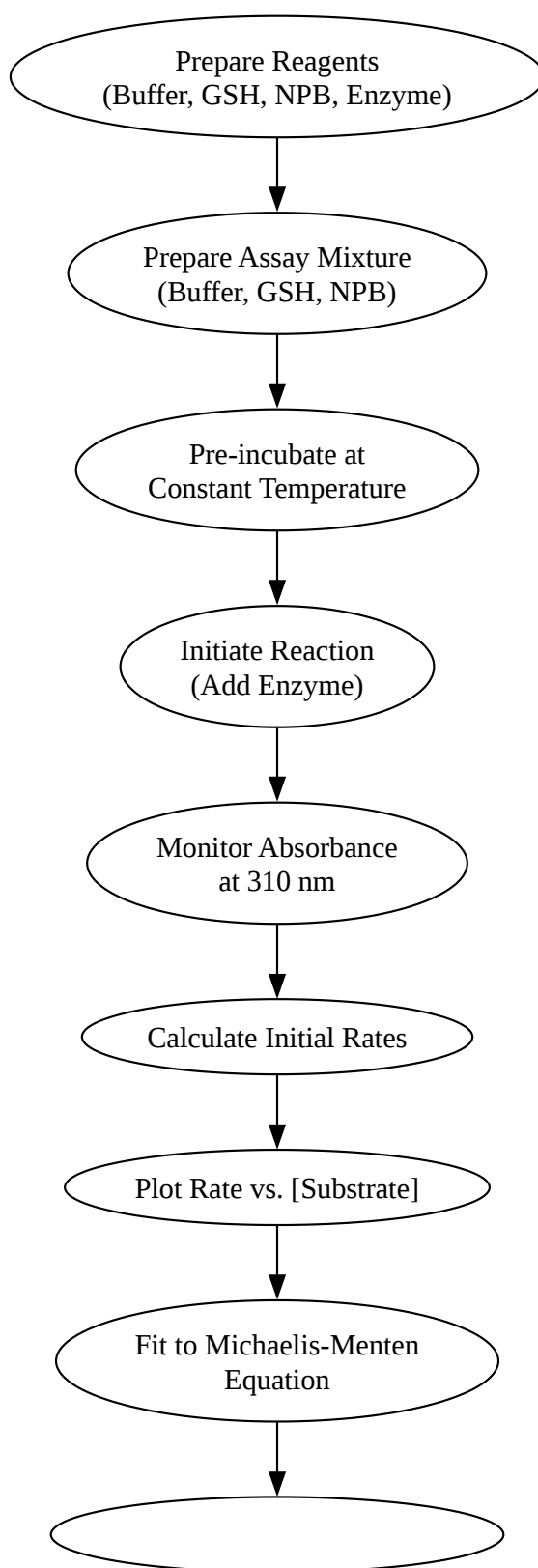
- Reagent Preparation:
 - Prepare a stock solution of GSH in the assay buffer.
 - Prepare a stock solution of **4-Nitrophenethyl bromide** in a suitable organic solvent (e.g., ethanol) and dilute it in the assay buffer to the desired concentrations. Note the final solvent concentration and ensure it does not affect enzyme activity.
 - Prepare a solution of GST T1-1 in the assay buffer.
- Assay Mixture:
 - In a cuvette, combine the assay buffer, GSH solution (varied concentrations for K_m GSH determination), and **4-Nitrophenethyl bromide** solution (at a fixed, saturating concentration).
 - Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
- Initiation of Reaction:
 - Initiate the reaction by adding a small volume of the GST T1-1 enzyme solution to the cuvette.
 - Mix quickly and thoroughly.
- Data Acquisition:

- Monitor the increase in absorbance at 310 nm over time. This wavelength corresponds to the formation of the S-(4-nitrophenethyl)glutathione conjugate.
- Record the initial rate of the reaction (the linear portion of the absorbance vs. time plot).
- Data Analysis:
 - Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of the product.
 - Plot the initial reaction rates against the varying concentrations of GSH.
 - Fit the data to the Michaelis-Menten equation to determine the K_m GSH and V_{max} . The k_{cat} can be calculated from V_{max} if the enzyme concentration is known.

Signaling Pathway and Experimental Workflow Diagrams



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Non-Enzymatic Reactions: Nucleophilic Substitution and Solvolysis

4-Nitrophenethyl bromide readily undergoes nucleophilic substitution (SN2) and solvolysis (SN1) reactions due to the presence of a good leaving group (bromide) and the electron-withdrawing nitro group which can influence the reaction mechanism.

Kinetic Data for Non-Enzymatic Reactions

Quantitative kinetic data for the non-enzymatic reactions of **4-Nitrophenethyl bromide** are less commonly reported in readily accessible literature compared to its enzymatic reactions. However, the principles of physical organic chemistry allow for the prediction of its reactivity and the design of kinetic experiments. For instance, the rate of reaction with nucleophiles like piperidine or the rate of solvolysis in alcohol-water mixtures can be determined by monitoring the disappearance of the reactant or the appearance of the product over time.

Specific rate constants for these reactions are not available in the searched literature. Researchers are encouraged to perform kinetic experiments to determine these values for their specific conditions.

Experimental Protocol: Kinetic Study of Solvolysis of 4-Nitrophenethyl Bromide

This protocol provides a general method for studying the solvolysis kinetics of **4-Nitrophenethyl bromide** in a mixed solvent system, such as aqueous ethanol. The reaction progress is monitored by the production of HBr, which can be titrated with a standard base.

Materials:

- **4-Nitrophenethyl bromide**
- Ethanol (absolute)
- Deionized water
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

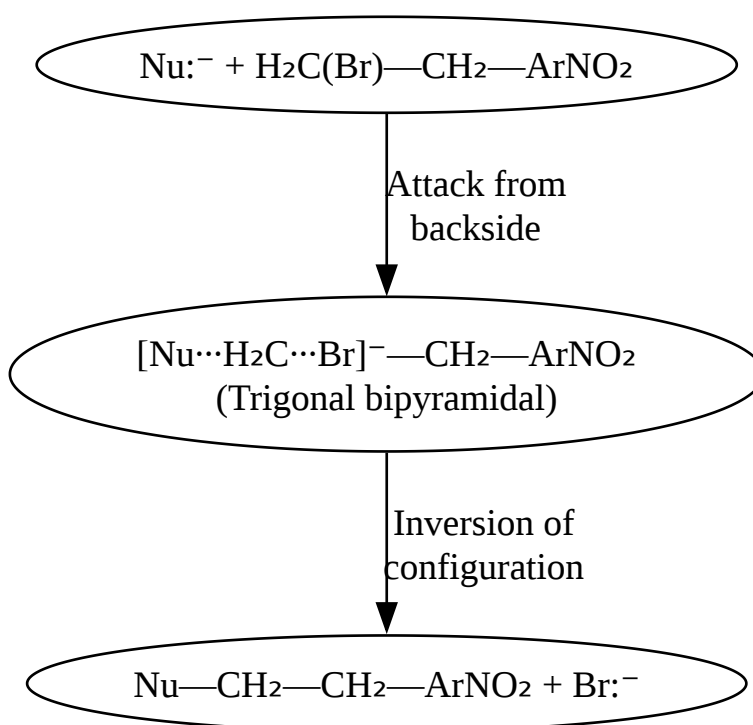
- Acid-base indicator (e.g., bromothymol blue)
- Constant temperature water bath
- Burette, pipettes, and flasks

Procedure:

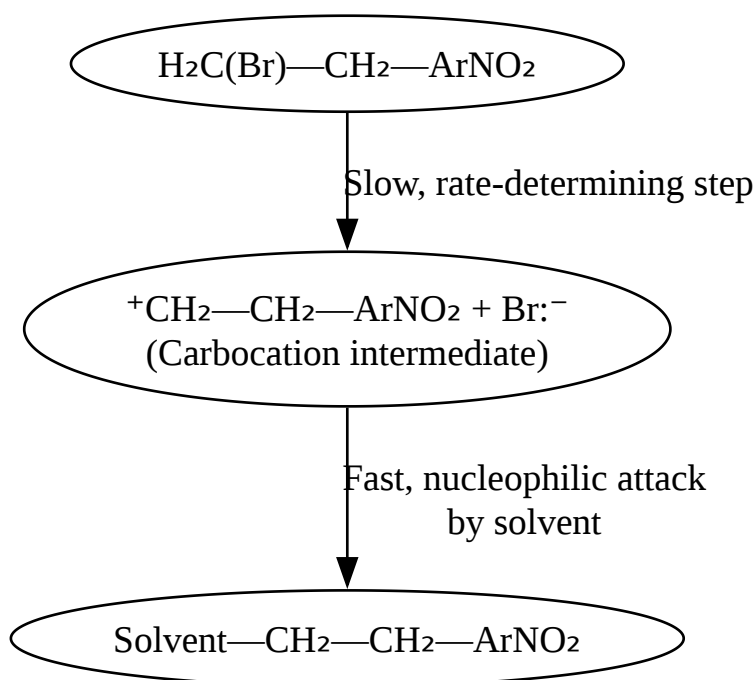
- Solvent Preparation:
 - Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).
- Reaction Setup:
 - In a flask, place a known volume of the aqueous ethanol solvent.
 - Add a few drops of the acid-base indicator.
 - Place the flask in the constant temperature water bath to equilibrate.
- Initiation of Reaction:
 - Prepare a stock solution of **4-Nitrophenethyl bromide** in a small amount of a suitable solvent (e.g., acetone) to ensure rapid dissolution.
 - Add a precise volume of the **4-Nitrophenethyl bromide** stock solution to the equilibrated solvent mixture to start the reaction (time = 0).
- Monitoring the Reaction:
 - As the solvolysis proceeds, HBr is produced, causing the indicator to change color.
 - Titrate the generated acid with the standardized NaOH solution from a burette to maintain the initial color of the indicator (neutral pH).
 - Record the volume of NaOH added at various time intervals.
- Data Analysis:

- The volume of NaOH added at a given time is proportional to the amount of **4-Nitrophenethyl bromide** that has reacted.
- Assuming a first-order reaction, plot $\ln(V_{\infty} - V_t)$ versus time, where V_t is the volume of NaOH at time t , and V_{∞} is the volume at the completion of the reaction.
- The slope of the resulting straight line will be equal to $-k$, where k is the first-order rate constant for the solvolysis.

Reaction Mechanism Diagrams



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